(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate (CAS: 1236007-42-3) is a Boc-protected pyrrolidine derivative featuring a 2-mercaptoethyl substituent at the 3-position. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic processes, while the thiol (-SH) moiety confers nucleophilic reactivity, making it valuable in medicinal chemistry for applications such as protease inhibitor development or metal chelation . Its stereochemistry (S-configuration) is critical for enantioselective interactions in biological systems.
Properties
Molecular Formula |
C11H21NO2S |
|---|---|
Molecular Weight |
231.36 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-sulfanylethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-6-4-9(8-12)5-7-15/h9,15H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
NPJUGERPGXFQNG-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCS |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCS |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine at C3
A Boc-protected pyrrolidine derivative with a reactive site at C3 serves as the starting point. For example, (S)-tert-butyl 3-(hydroxyethyl)pyrrolidine-1-carboxylate can undergo mesylation or tosylation to generate a leaving group, followed by nucleophilic displacement with a thiolate anion (e.g., NaSH or thiourea) (Figure 1).
Typical Conditions :
-
Mesylation : Methanesulfonyl chloride (1.2 eq), Et₃N (2 eq), CH₂Cl₂, 0°C → rt, 2 h.
-
Displacement : Thiourea (3 eq), DMF, 80°C, 12 h; subsequent hydrolysis with NaOH (2 M).
Yield : ~40–60% (two steps), with potential racemization at C3 requiring chiral chromatography for resolution.
Michael Addition to α,β-Unsaturated Carbonyl Intermediates
Introducing a thiol via conjugate addition to an α,β-unsaturated ester or ketone at C3 provides a stereocontrolled pathway. For instance, (S)-tert-butyl 3-(acryloyl)pyrrolidine-1-carboxylate reacts with thioacetic acid under basic conditions, followed by hydrolysis to liberate the thiol.
Conditions :
-
Michael Addition : Thioacetic acid (1.5 eq), DBU (1.1 eq), THF, 0°C → rt, 6 h.
-
Hydrolysis : NaOH (2 M), MeOH/H₂O, rt, 2 h.
Yield : ~55–70%, with high retention of configuration at C3.
Route B: Pyrrolidine Ring Formation with Embedded Thiol Moiety
Cyclization of Linear Precursors
A linear precursor such as a γ-amino thiol can undergo cyclization to form the pyrrolidine ring. For example, N-Boc-protected 4-mercapto-2-aminobutanol undergoes acid-catalyzed cyclization to yield the target scaffold (Figure 2).
Conditions :
-
Cyclization : p-TsOH (0.1 eq), toluene, reflux, 8 h.
-
Boc Protection : Boc₂O (1.1 eq), DMAP (0.1 eq), CH₂Cl₂, rt, 4 h.
Yield : ~50–65%, with moderate diastereoselectivity requiring resolution.
Asymmetric Hydrogenation of Thiol-Containing Enamides
Enantioselective hydrogenation of a prochiral enamide bearing a protected thiol group offers a stereocontrolled approach. For example, hydrogenating (E)-tert-butyl 3-(2-(tritylthio)vinyl)pyrrolidine-1-carboxylate with a chiral Rh catalyst yields the (S)-configured product.
Conditions :
-
Catalyst : Rh-(R)-BINAP (2 mol%), H₂ (50 psi), MeOH, rt, 24 h.
-
Deprotection : TFA/CH₂Cl₂ (1:1), rt, 1 h.
Protective Group Strategies for Thiol Stability
Trityl Protection
The trityl (triphenylmethyl) group shields thiols during synthesis. Deprotection under acidic conditions (e.g., TFA) regenerates the free thiol without affecting the Boc group.
Example :
-
Protection : Trityl chloride (1.5 eq), Et₃N (2 eq), CH₂Cl₂, rt, 4 h.
-
Deprotection : TFA/H₂O (95:5), rt, 30 min.
Compatibility : Stable under Grignard, alkylation, and hydrogenation conditions.
Acetyl Disulfide Formation
Oxidative coupling of thiols to disulfides (e.g., using I₂) prevents oxidation during purification. Reduction with Zn/HCl regenerates the thiol post-synthesis.
Example :
-
Oxidation : I₂ (1 eq), EtOH, rt, 1 h.
-
Reduction : Zn dust (5 eq), HCl (1 M), rt, 2 h.
Stereochemical Control and Resolution Methods
Chiral Auxiliary Approaches
Using a chiral auxiliary at C3 (e.g., Oppolzer’s sultam) directs alkylation or cyclization steps. Subsequent cleavage yields the (S)-configured product.
Example :
-
Auxiliary Attachment : (S)-Sultam (1.2 eq), EDCl, HOAt, CH₂Cl₂, rt, 12 h.
-
Cleavage : LiOH (2 eq), THF/H₂O, 0°C, 1 h.
ee : >98%.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic thiol precursors (e.g., acetylated derivatives) provides enantiopure intermediates.
Example :
-
Enzyme : Candida antarctica lipase B (CAL-B).
-
Substrate : Racemic tert-butyl 3-(2-acetylthioethyl)pyrrolidine-1-carboxylate.
-
Conditions : Phosphate buffer (pH 7), 37°C, 24 h.
ee : >99% for (S)-enantiomer.
Comparative Analysis of Synthetic Routes
| Method | Yield | Stereocontrol | Complexity | Scalability |
|---|---|---|---|---|
| Alkylation (Route A) | 40–60% | Moderate | Low | High |
| Michael Addition (Route A) | 55–70% | High | Moderate | Moderate |
| Cyclization (Route B) | 50–65% | Low | High | Low |
| Asymmetric Hydrogenation | 75–85% | Excellent | High | Moderate |
Key Findings :
-
Asymmetric hydrogenation offers the highest enantiomeric excess but requires specialized catalysts.
-
Michael addition balances yield and stereoselectivity for medium-scale synthesis.
-
Trityl protection is optimal for multi-step sequences involving thiols.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercaptoethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate has shown potential in several areas of medicinal chemistry:
- Neuroprotection : The compound exhibits antioxidant properties due to the mercaptoethyl group, which can scavenge free radicals. This activity is crucial in protecting neuronal cells from oxidative stress, particularly in neurodegenerative diseases such as Alzheimer's .
- Inflammation Reduction : In vitro studies indicate that this compound may reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 when exposed to amyloid-beta aggregates .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The thiol group can engage in nucleophilic substitution reactions, making it useful for synthesizing thioethers.
- Oxidation and Reduction : The thiol can be oxidized to form disulfides, while the ester group can be reduced to alcohols using common reagents .
Material Science
In material science, (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is explored for its potential applications in developing new materials with specific chemical properties. Its ability to form disulfide bonds may be utilized in creating cross-linked polymer networks or coatings with enhanced mechanical properties.
Neuroprotective Effects Against Amyloid-Beta Toxicity
A study investigated the neuroprotective effects of (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate in animal models exposed to amyloid-beta. Results indicated that treatment with this compound significantly reduced neuronal death and inflammatory markers compared to controls, suggesting its potential as a therapeutic agent in Alzheimer's disease .
Potential in Cancer Therapy
Preliminary research indicates that compounds structurally similar to (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate may inhibit tumor growth through apoptosis induction in cancer cell lines. Further studies are required to elucidate the specific mechanisms involved .
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring can also interact with binding sites on proteins, affecting their function.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares the target compound with analogs based on substituents, ring systems, and functional groups:
| Compound Name | CAS | Substituent | Ring Type | Functional Groups | Similarity Score | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| (S)-tert-Butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate | 1236007-42-3 | 2-mercaptoethyl | Pyrrolidine | Thiol, Boc | Reference | ~233.33* |
| (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | 1236007-42-3 | Mercapto | Pyrrolidine | Thiol, Boc | 1.00 | ~189.27 |
| (R)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | 86953-79-9 | Mercapto | Pyrrolidine | Thiol, Boc | 1.00 | ~189.27 |
| tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | 199174-24-8 | 2-hydroxyethyl | Piperidine | Hydroxyl, Boc | 0.92 | ~229.30 |
| (R)-tert-Butyl 3-(chloroMethyl)pyrrolidine-1-carboxylate | 1187927-12-3 | Chloromethyl | Pyrrolidine | Chloro, Boc | N/A | 219.71 |
| cis-tert-Butyl octahydropyrrolo[3,4-d]azepine-2-carboxylate HCl | N/A | Spiro-azepine | Azepine | Boc, HCl salt | 0.80 | N/A |
*Calculated based on molecular formula (C11H21NO2S).
Analysis of Structural and Functional Impact
- Thiol vs. Hydroxyl/Chloro Groups :
- The thiol group in the target compound enables disulfide bond formation and metal coordination, unlike hydroxyl or chloro analogs. Hydroxyl derivatives (e.g., 199174-24-8) exhibit hydrogen-bonding capacity but lower nucleophilicity, while chloro-substituted analogs (e.g., 1187927-12-3) are more electrophilic and prone to alkylation reactions .
- Ring Size (Pyrrolidine vs.
- Stereochemistry :
- Boc Protection :
- All compounds share Boc protection, which improves solubility in organic solvents and stability during synthesis. However, the spiro-azepine derivative (similarity 0.80) includes a hydrochloride salt, altering its physicochemical properties .
Biological Activity
(S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 231.35 g/mol
- CAS Number : 1467124-44-2
The compound features a pyrrolidine ring, a carboxylate group, and a mercaptoethyl substituent, which contribute to its diverse chemical properties and potential applications in various fields such as medicinal chemistry and material science .
The biological activity of (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with biological macromolecules. The mercapto group allows it to form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can influence enzyme activity and protein stability, making it a valuable tool in biochemical research.
1. Antioxidant Properties
Research indicates that compounds containing thiol groups, like (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate, exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. This activity is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.
2. Enzyme Interaction Studies
Studies have shown that (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate can interact with enzymes containing cysteine residues. These interactions can modulate enzyme activities, which is essential for understanding metabolic pathways and designing enzyme inhibitors or activators .
3. Potential Therapeutic Applications
The compound has been investigated for its potential therapeutic effects in various diseases due to its ability to interact with biological targets. Its unique structure may confer distinct biological activities not found in its analogs, leading to the exploration of new drug candidates .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate using various assays such as DPPH radical scavenging and ABTS assay. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.
Case Study 2: Enzyme Modulation
In another investigation, the compound was tested for its effects on a specific cysteine-dependent enzyme involved in metabolic pathways. The results demonstrated that (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate inhibited the enzyme's activity in a dose-dependent manner, indicating its potential as an enzyme inhibitor for therapeutic development.
Synthesis Methods
The synthesis of (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 2-mercaptoethanol under controlled conditions. This synthetic pathway allows for efficient production while maintaining high stereochemical purity .
Comparative Analysis
| Property | (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate | Similar Compounds |
|---|---|---|
| Molecular Formula | CHNOS | CHNOS |
| Molecular Weight | ~231.35 g/mol | ~231.35 g/mol |
| Antioxidant Activity | Significant | Moderate |
| Enzyme Interaction | Yes | Yes |
| Therapeutic Potential | High | Variable |
Q & A
Q. What are the common synthetic routes for preparing (S)-tert-butyl 3-(2-mercaptoethyl)pyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. A plausible route includes:
Alkylation : React tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate with a mercaptoethyl nucleophile (e.g., sodium mercaptide) under inert conditions to avoid oxidation of the thiol group .
Chiral Resolution : Use chiral auxiliaries or catalysts to isolate the S-enantiomer, as described in stereoselective syntheses of related pyrrolidine derivatives .
Deprotection/Purification : Remove protecting groups (if used) and purify via column chromatography (hexane/EtOAc gradients) or crystallization .
- Key Parameters : Temperature (0–20°C for thiol reactions), solvent (anhydrous THF or DCM), and pH control to minimize side reactions .
Q. Which analytical techniques confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and substituent positions. For example, tert-butyl groups show distinct singlet peaks at ~1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ for C₁₁H₂₁NO₂S: calculated 256.1375) .
- Chiral HPLC : To validate enantiomeric excess (>98% for the S-form) using chiral stationary phases .
Q. How does the mercaptoethyl substituent differentiate this compound from similar pyrrolidine derivatives?
- Methodological Answer : Compared to aminoethyl or hydroxyethyl analogs:
- Reactivity : The thiol group undergoes oxidation to disulfides or nucleophilic substitutions, requiring inert handling .
- Biological Interactions : The mercapto group enhances metal-binding capacity (e.g., Zn²⁺ in enzyme inhibition studies), unlike amino/hydroxy groups .
- Stability : Thiols are prone to oxidation; stability studies under nitrogen vs. aerobic conditions are critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric excess in the S-enantiomer synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric alkylation, achieving >90% ee .
- Temperature Control : Lower temperatures (e.g., -20°C) reduce racemization during thiol coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction selectivity .
- Monitoring : Real-time chiral HPLC to adjust reaction progress and terminate at peak ee .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations, resolving overlapping signals in pyrrolidine rings .
- X-ray Crystallography : Definitive structural confirmation, especially for stereochemical ambiguities .
- Computational Modeling : DFT calculations to predict NMR shifts and compare with experimental data .
Q. How does the mercaptoethyl group influence the compound’s bioactivity compared to halogenated analogs?
- Methodological Answer :
- Enzyme Inhibition Studies : Replace bromo/chloro substituents (e.g., ) with mercaptoethyl to assess changes in IC₅₀ values against proteases .
- Binding Affinity Assays : Surface plasmon resonance (SPR) to compare interactions with targets like GPCRs vs. halogenated derivatives .
- Metabolic Stability : LC-MS/MS to evaluate thiol oxidation metabolites in hepatic microsome assays .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to simulate binding to enzymes (e.g., SARS-CoV-2 main protease) using the mercaptoethyl group as a nucleophilic warhead .
- MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
